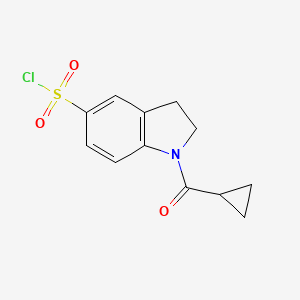

1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

CAS No.: 879562-21-7

Cat. No.: VC2077187

Molecular Formula: C12H12ClNO3S

Molecular Weight: 285.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 879562-21-7 |

|---|---|

| Molecular Formula | C12H12ClNO3S |

| Molecular Weight | 285.75 g/mol |

| IUPAC Name | 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-sulfonyl chloride |

| Standard InChI | InChI=1S/C12H12ClNO3S/c13-18(16,17)10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6H2 |

| Standard InChI Key | QZQRQRONDFXNPD-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)Cl |

| Canonical SMILES | C1CC1C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Properties

1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a sulfonyl chloride derivative containing an indole core structure with specific functional group modifications. The compound exhibits distinctive structural features that contribute to its chemical reactivity and synthetic utility.

Basic Identification Parameters

The compound is formally identified through various chemical nomenclature systems and identifying parameters as outlined in Table 1.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 879562-21-7 |

| Molecular Formula | C12H12ClNO3S |

| Molecular Weight | 285.75 g/mol |

| IUPAC Name | 1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-sulfonyl chloride |

The compound consists of a 2,3-dihydro-1H-indole core structure with two key modifications: a cyclopropanecarbonyl group attached to the nitrogen atom at position 1, and a sulfonyl chloride group at position 5 of the indole ring system.

Structural Composition

The molecular architecture of 1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride features several distinct structural elements that contribute to its chemical behavior and reactivity profile. The indole core provides a rigid framework, while the cyclopropanecarbonyl substituent adds steric bulk and electronic effects at the nitrogen position. The sulfonyl chloride group serves as a highly reactive center for nucleophilic substitution reactions, making it valuable for chemical synthesis applications.

The compound's structure includes a partially saturated indole ring system (2,3-dihydroindole or indoline), which differs from a fully aromatic indole by having a saturated bond at the 2,3-position. This structural feature impacts the compound's conformational flexibility and reactivity profile compared to fully aromatic analogs.

Chemical Reactivity and Applications

1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride possesses significant synthetic utility due to its distinctive reactivity profile, particularly centered on the sulfonyl chloride functional group.

Reactivity Profile

The sulfonyl chloride group represents the primary reactive center of the molecule, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles. This reactivity enables the compound to serve as a versatile intermediate in the preparation of:

-

Sulfonamides (via reaction with amines)

-

Sulfonate esters (via reaction with alcohols)

-

Sulfones (via reaction with organometallic reagents)

-

Sulfinic acid derivatives (via controlled reduction)

The cyclopropanecarbonyl group, while less reactive than the sulfonyl chloride, can also participate in various transformations including hydrolysis, reduction, and nucleophilic addition reactions under appropriate conditions.

Applications in Organic Synthesis

The compound serves as a valuable building block in the synthesis of more complex molecules with potential applications in pharmaceutical development and materials science. The specific positioning of the functional groups allows for regioselective modification of the molecular scaffold.

Recent research indicates that structurally related compounds containing the indole core with specific sulfonamide modifications have been explored as potential Bruton's Tyrosine Kinase (BTK) inhibitors, suggesting potential applications in anti-cancer drug development . While the specific compound under discussion hasn't been directly implicated in these applications, its structural features make it a potential precursor for such bioactive derivatives.

Physical Properties and Analytical Characterization

Understanding the physical properties of 1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is essential for its handling, storage, and application in synthetic procedures.

Physical State and Stability

The compound typically exists as a solid at room temperature and requires storage under inert conditions to prevent hydrolysis of the moisture-sensitive sulfonyl chloride group. Exposure to atmospheric moisture can lead to degradation, forming the corresponding sulfonic acid.

Spectroscopic Characterization

Analytical characterization of the compound typically employs various spectroscopic techniques. While specific spectral data for 1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is limited in the provided search results, the compound would be expected to show characteristic spectral features by:

-

NMR spectroscopy: Distinctive signals for the cyclopropyl protons (typically 0.5-1.5 ppm), the 2,3-dihydroindole CH2 groups (typically 3-4 ppm), and aromatic protons of the indole system

-

Infrared spectroscopy: Characteristic absorption bands for the sulfonyl chloride group (~1370-1380 and ~1180-1190 cm⁻¹) and carbonyl stretch of the cyclopropanecarbonyl group (~1650-1670 cm⁻¹)

-

Mass spectrometry: Molecular ion peak and fragmentation pattern consistent with the molecular structure

Comparison with Structurally Related Compounds

Understanding the relationship between 1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride and structurally related compounds provides valuable insights into its distinctive properties and potential applications.

Positional Isomers

A closely related compound is 1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-sulfonyl chloride, which differs only in the position of the sulfonyl chloride group on the indole ring system. This positional isomer has the same molecular formula (C12H12ClNO3S) and similar molecular weight (285.75 g/mol) but exhibits different chemical and physical properties due to the altered position of the sulfonyl chloride group .

Table 2: Comparison of 5-Sulfonyl and 6-Sulfonyl Positional Isomers

| Property | 5-Sulfonyl Isomer | 6-Sulfonyl Isomer |

|---|---|---|

| CAS Number | 879562-21-7 | 1315368-12-7 |

| Molecular Formula | C12H12ClNO3S | C12H12ClNO3S |

| Molecular Weight | 285.75 g/mol | 285.75 g/mol |

| PubChem CID | Not specified in search results | 54594046 |

| InChIKey | Not specified in search results | BRALMLGAKSIYOS-UHFFFAOYSA-N |

The positional change of the sulfonyl chloride group from position 5 to position 6 can significantly affect the reactivity, physical properties, and potential applications of these compounds in synthesis .

Structurally Complex Derivatives

More complex derivatives incorporating the 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole scaffold include compounds such as N-[3-chloro-4-(trifluoromethyl)phenyl]-1-(cyclopropanecarbonyl)-N-[1-(cyclopropanecarbonyl)-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl]-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide . These compounds represent more advanced synthetic intermediates or end products that utilize the core structure of our target compound.

These complex derivatives often demonstrate interesting biological activities, as evidenced by research into oxindole-based compounds as potential Bruton's Tyrosine Kinase inhibitors with anticancer properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume